molecular formula C10H10ClFN2O2 B1521296 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea CAS No. 1094363-64-0

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Cat. No. B1521296
CAS RN: 1094363-64-0
M. Wt: 244.65 g/mol
InChI Key: XMHPNSLHYGRMOM-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are typically solid at room temperature and are soluble in many organic solvents .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of benzoylurea pesticides, closely related to the chemical structure , provides insights into their physical properties and interactions. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals how molecular arrangement influences its pesticidal activity through hydrogen bonding and π–π interactions, contributing to a three-dimensional architecture crucial for its function (Youngeun Jeon et al., 2014).

Synthesis and Chemical Properties

The synthesis and study of fluorophosphoranes, a class of compounds involving fluorine chemistry, have been described. These compounds, prepared via cleavage of silicon–nitrogen bonds, exhibit unique chemical properties that can be explored for various applications, including as potential reagents in organic synthesis (R. E. Dunmur & R. Schmutzler, 1971).

Herbicide Development

Research into fluorophenyl urea derivatives as selective herbicides for grain sorghum demonstrates the agricultural application of these compounds. The evaluation of their activity against weed species and their selectivity towards crops highlights their potential in developing new, more effective herbicidal formulations (G. Gardner et al., 1985).

CNS Agents

In the pharmacological domain, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been identified as possessing anxiolytic and muscle-relaxant properties. This discovery underlines the potential of specific urea derivatives in developing new treatments for anxiety and muscle tension disorders (C. Rasmussen et al., 1978).

Antifungal Agents

The antifungal activity of certain urea derivatives against agricultural pests, such as A. niger and F. oxyporum, demonstrates their importance in addressing crop diseases and protecting food security. The structural features of these compounds play a critical role in their fungitoxic action, offering a pathway to new antifungal agents (A. Mishra et al., 2000).

Safety and Hazards

As with any chemical compound, handling “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” would require proper safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when working with chemical compounds .

properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHPNSLHYGRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204922
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094363-64-0
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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